Part 1: Core Profile of CAS 41202-32-8: 1-(2-Chlorophenyl)piperazine Hydrochloride
Part 1: Core Profile of CAS 41202-32-8: 1-(2-Chlorophenyl)piperazine Hydrochloride
An In-depth Technical Guide to CAS 41202-32-8 and its Relevance in Pharmaceutical Research
For researchers, scientists, and drug development professionals, a precise understanding of chemical entities is paramount. This guide provides a detailed examination of the compound associated with CAS number 41202-32-8, 1-(2-Chlorophenyl)piperazine hydrochloride. Furthermore, this guide will explore the landscape of caspase-1 inhibition, a critical area in drug development, with a focused analysis of Pralnacasan, a notable caspase-1 inhibitor. It is important to clarify that while the user query linked CAS 41202-32-8 with Pralnacasan, these are distinct chemical entities. This guide will address both, providing clarity and in-depth information on each.
1-(2-Chlorophenyl)piperazine hydrochloride is a chemical compound frequently utilized as a building block in organic synthesis and is of interest for its pharmacological properties.[1][2]
Molecular and Structural Data
| Property | Value | Source(s) |
| CAS Number | 41202-32-8 | [2][3] |
| Molecular Formula | C₁₀H₁₄Cl₂N₂ (as hydrochloride salt) | [1][3][4] |
| Molecular Weight | 233.14 g/mol | [2][3] |
| IUPAC Name | 1-(2-chlorophenyl)piperazine hydrochloride | [1] |
| Synonyms | 1-(o-Chlorophenyl)-piperazine hydrochloride, N-(2-Chlorophenyl)piperazine monohydrochloride | [1] |
| SMILES | Cl.Clc1ccccc1N1CCNCC1 | [1][2] |
| InChI Key | GUTWDZXWTKMXPI-UHFFFAOYSA-N | [1][2] |
Structural Formula
Caption: Structural formula of 1-(2-Chlorophenyl)piperazine.
Physicochemical Properties and Applications
1-(2-Chlorophenyl)piperazine hydrochloride is a white to off-white powder.[2] As a hydrochloride salt, it exhibits increased solubility in aqueous solutions compared to its free base form.[1] This property is advantageous for its use in various research and development applications.
In the realm of medicinal chemistry, this compound is a valuable scaffold. It has been investigated for its potential in developing pharmaceuticals targeting central nervous system disorders.[1] Notably, it acts as a serotonin antagonist and displays affinity for the dopamine D3 receptor.[1] The piperazine moiety is a common pharmacophore in many biologically active compounds, contributing to their ability to interact with various biological targets.[5]
Part 2: Pralnacasan and Caspase-1 Inhibition: A Case Study in Drug Development
A separate area of significant interest in drug development is the inhibition of caspases, a family of cysteine proteases involved in inflammation and apoptosis.[6] Pralnacasan (VX-740) is a notable example of a small molecule developed as a caspase-1 inhibitor.[6][7]
Pralnacasan: Profile of a Caspase-1 Inhibitor
| Property | Value | Source(s) |
| Mechanism of Action | Reversible inhibitor of caspase-1 (Interleukin-1β Converting Enzyme, ICE) | [6][8] |
| Therapeutic Target | Inflammation | [7] |
| Indications Studied | Rheumatoid Arthritis (RA), Osteoarthritis (OA) | [6][9] |
| Development Status | Phase II clinical trials suspended | [8] |
The Role of Caspase-1 in Inflammation
Caspase-1 plays a crucial role in the innate immune response.[10] It is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[10] The inhibition of caspase-1 is therefore a compelling therapeutic strategy for a range of inflammatory diseases.[11]
Caption: Pralnacasan inhibits active Caspase-1, blocking cytokine processing.
Pralnacasan in Preclinical and Clinical Development
Preclinical studies demonstrated that pralnacasan was a potent and specific inhibitor of caspase-1, with an IC50 of 1.3 nM.[6] It showed efficacy in animal models of arthritis, reducing disease severity.[6] Phase I clinical trials indicated that the drug was well-tolerated and possessed an oral bioavailability of 50%.[6]
However, the development of pralnacasan was halted during Phase II trials.[8] This decision was made due to the observation of liver abnormalities in a nine-month animal toxicity study at high doses.[8] The case of pralnacasan underscores the challenges in drug development, where promising preclinical and early clinical results do not always translate to a safe and effective therapeutic.
Experimental Protocol: Caspase-1 Inhibition Assay
To assess the inhibitory potential of compounds like pralnacasan, a biochemical assay is typically employed.
Objective: To determine the in vitro inhibitory activity of a test compound against purified human caspase-1.
Materials:
-
Purified recombinant human caspase-1 enzyme
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Assay buffer (e.g., HEPES, DTT, CHAPS, EDTA)
-
Test compound (e.g., Pralnacasan) dissolved in DMSO
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well microplate, add the test compound dilutions.
-
Add the purified caspase-1 enzyme to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value.
Conclusion
This technical guide has provided a comprehensive overview of CAS 41202-32-8, identified as 1-(2-Chlorophenyl)piperazine hydrochloride, detailing its molecular and structural characteristics and its role as a versatile building block in medicinal chemistry. In a distinct but relevant exploration for drug development professionals, the guide has also delved into the mechanism and development history of Pralnacasan, a potent caspase-1 inhibitor. The journey of Pralnacasan from a promising therapeutic candidate to its discontinuation highlights the rigorous and often challenging path of pharmaceutical innovation. Understanding the properties of key chemical entities and learning from the trajectory of past drug development programs are both essential for advancing the field of therapeutic discovery.
References
- CymitQuimica. CAS 41202-32-8: Piperazine, 1-(2-chlorophenyl).
- Sigma-Aldrich. 1-(2-Chlorophenyl)piperazine 95 41202-32-8.
- Matrix Scientific. 41202-32-8 Cas No. | 1-(2-Chlorophenyl)piperazine hydrochloride.
- Pharmaffiliates. CAS No : 41202-32-8 | Product Name : 1-(2-Chlorophenyl)piperazine Hydrochloride.
- Patsnap Synapse. What are caspase 1 inhibitors and how do they work?.
- National Institutes of Health. The potential for caspases in drug discovery - PMC.
- Chemsrc. CAS#:41202-32-8 | 1-(2-Chlorophenyl)piperazine hydrochloride.
- Simson Pharma Limited. 1-(2-Chlorophenyl)Piperazine Hydrochloride.
- ResearchGate. Caspase Inhibitors: A Pharmaceutical Industry Perspective.
- National Institutes of Health. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program.
- Digital Commons@DePaul.
- Sigma-Aldrich. 1-(2-Chlorophenyl)piperazine 95 41202-32-8.
- Inxight Drugs. 1-(2-Chlorophenyl)piperazine hydrochloride.
- PubMed. Pralnacasan, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis.
- National Institutes of Health. Pralnacasan | C26H29N5O7 | CID 153270 - PubChem.
- Patsnap Synapse.
- Takeda. Takeda Clinical Trials.
- Benchchem. An In-depth Technical Guide to the Mechanism of Action of Piperazine.
- ClinicalTrials.gov. NCT06917404 | A Study to Investigate the Treatment Effect of Subcutaneous Injections of Pentosan Polysulfate Sodium Compared With Placebo in Adult Participants With Knee Osteoarthritis Pain.
- ChemicalBook. 1-(2-Chlorophenyl)piperazine hydrochloride | 41202-32-8.
Sources
- 1. CAS 41202-32-8: Piperazine, 1-(2-chlorophenyl)-, hydrochlo… [cymitquimica.com]
- 2. 1-(2-Chlorophenyl)piperazine 95 41202-32-8 [sigmaaldrich.com]
- 3. 41202-32-8 Cas No. | 1-(2-Chlorophenyl)piperazine hydrochloride | Matrix Scientific [matrixscientific.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The potential for caspases in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pralnacasan | C26H29N5O7 | CID 153270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pralnacasan, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]
